1-(4-Iodophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(4-Iodophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol It is characterized by the presence of an iodophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Scientific Research Applications
1-(4-Iodophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Mechanism of Action
The mechanism by which 1-(4-Iodophenyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-(4-iodophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSQTTPAFBLSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617172 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-89-7 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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